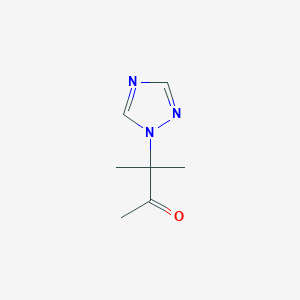
2-Chloro-6-fluoro-3-formylbenzonitrile
Vue d'ensemble
Description
2-Chloro-6-fluoro-3-formylbenzonitrile is a chemical compound with the molecular formula C8H3ClFNO. It is used as a building block in chemical synthesis .
Molecular Structure Analysis
The molecular structure of 2-Chloro-6-fluoro-3-formylbenzonitrile consists of a benzene ring with a nitrile group (-C≡N), a formyl group (-CHO), a chlorine atom, and a fluorine atom attached to it.Physical And Chemical Properties Analysis
The molecular weight of 2-Chloro-6-fluoro-3-formylbenzonitrile is 183.56 g/mol. Other physical and chemical properties such as density, boiling point, vapor pressure, enthalpy of vaporization, flash point, index of refraction, molar refractivity, freely rotating bonds, polar surface area, polarizability, surface tension, and molar volume can be found in the ChemSpider database .Applications De Recherche Scientifique
Pharmaceutical Research
“2-Chloro-6-fluoro-3-formylbenzonitrile” could be used in pharmaceutical research. Many compounds with fluorine or fluorine-containing functional groups exhibit numerous pharmacological activities . This compound, with its fluorine group, could be a candidate for drug discovery and development .
Synthesis of FDA-Approved Drugs
This compound could potentially be used in the synthesis of FDA-approved drugs. The trifluoromethyl group, similar to the fluorine in this compound, is found in many FDA-approved drugs . Therefore, “2-Chloro-6-fluoro-3-formylbenzonitrile” could be a useful intermediate in the synthesis of such drugs .
Development of Fluorescent Probes
Fluorescent probes are powerful tools with vast potential for application in chemical biology . The specific characteristics of fluorophores, like the fluorine in this compound, have boosted their investigation in various research areas . Therefore, “2-Chloro-6-fluoro-3-formylbenzonitrile” could potentially be used in the development of new fluorescent probes .
Medicinal Chemistry
The compound could be used in medicinal chemistry, particularly in studies of subcellular localization and mechanisms of action of bioactive compounds . Its potential fluorescence could make it useful as a tag in these studies .
Environmental Analysis
Fluorescent probes are also used in environmental analysis . “2-Chloro-6-fluoro-3-formylbenzonitrile”, with its potential fluorescence, could be used to detect and identify certain environmental contaminants .
Drug Discovery
As mentioned earlier, fluorescent probes are widely used in drug discovery . “2-Chloro-6-fluoro-3-formylbenzonitrile” could be used to study the interactions of potential drug molecules with their targets .
Safety and Hazards
Propriétés
IUPAC Name |
2-chloro-6-fluoro-3-formylbenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3ClFNO/c9-8-5(4-12)1-2-7(10)6(8)3-11/h1-2,4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNONKHLXRPKMEX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1C=O)Cl)C#N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3ClFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















![2-Chloro-4-{[(trifluoromethyl)sulfonyl]amino}benzoic acid](/img/structure/B1467739.png)
